Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate
Description
Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate (hereafter referred to by its full name) is a heterobifunctional reagent developed to address the instability of maleimide-based conjugates in antibody-drug conjugates (ADCs) . It features a 3-arylpropionitrile (APN) group that reacts with thiols in antibodies to form stable Z-isomer adducts, bypassing the retro-Michael reactions common in maleimide linkers . This compound enables amine-to-thiol coupling, producing conjugates with enhanced plasma stability, making it a critical tool for ADC development .
Properties
Molecular Formula |
C16H4F4NNaO5S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
sodium;4-[4-(2-cyanoethynyl)benzoyl]oxy-2,3,5,6-tetrafluorobenzenesulfonate |
InChI |
InChI=1S/C16H5F4NO5S.Na/c17-10-12(19)15(27(23,24)25)13(20)11(18)14(10)26-16(22)9-5-3-8(4-6-9)2-1-7-21;/h3-6H,(H,23,24,25);/q;+1/p-1 |
InChI Key |
YFJYSJRZDOWXDH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)C(=O)OC2=C(C(=C(C(=C2F)F)S(=O)(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from tert-Butyl 4-Iodobenzoate
The most widely documented method involves a five-step synthesis starting from tert-butyl 4-iodobenzoate, as detailed in a foundational organic chemistry publication.
Step 1: Synthesis of tert-Butyl 4-Iodobenzoate
4-Iodobenzoic acid undergoes esterification with tert-butanol under thionyl chloride catalysis. Key parameters:
-
Reagents : 4-Iodobenzoic acid (1 eq), SOCl₂ (8 eq), tert-butanol (1.1 eq)
-
Conditions : Reflux in THF at 80°C for 1 hour
Table 1: Characterization of tert-Butyl 4-Iodobenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁IO₂ |
| Molecular Weight | 302.10 g/mol |
| ¹H NMR (CDCl₃) | δ 7.69 (d, J=8.6 Hz, 2H), 1.51 (s, 9H) |
| MS (ESI) | m/z 305.1 [M+H]⁺ |
Step 2: Sonogashira Coupling to Introduce Propargyl Alcohol
A palladium-catalyzed coupling installs the propargyl alcohol moiety:
-
Catalyst : PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%)
-
Reagents : tert-Butyl 4-iodobenzoate (1 eq), propargyl alcohol (2 eq)
-
Solvent : THF/NEt₃ (1:1 v/v)
Table 2: Intermediate tert-Butyl 4-(Cyanoethynyl)benzoate
| Property | Value |
|---|---|
| ¹³C NMR (CDCl₃) | δ 164.3 (C=O), 105.2 (C≡C-CN) |
| Purity | >95% (HPLC) |
Final Step: Sulfonate Ester Formation
The target compound is obtained via DCC-mediated coupling:
Critical Analysis of Synthetic Efficiency
Yield Optimization Challenges
The limiting step remains the Sonogashira coupling (48% yield), attributed to side reactions involving propargyl alcohol oligomerization. Patent WO2019129880A1 suggests replacing THF with dichloroethane improves yields to 63%, though this modification requires stringent anhydrous conditions.
Purification Protocols
Final product purity (>99%) is achieved through:
-
Filtration : Removal of dicyclohexylurea byproduct
-
Crystallization : Ethyl acetate anti-solvent precipitation
-
Chromatography : Silica gel with EtOAc/cyclohexane (30:70) for intermediates
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
-
δ 8.31 (d, J=6.3 Hz, 2H) → Aromatic protons adjacent to sulfonate
-
δ 8.09 (br d, J=6.3 Hz, 2H) → Cyanoethynyl-substituted benzene
¹³C NMR :
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
CBTF has the following chemical formula: . Its molecular weight is approximately 421.26 g/mol. The compound features a tetrafluorobenzenesulfonate moiety which enhances its solubility and reactivity, making it suitable for various biochemical applications.
Structural Characteristics
- Functional Groups : Heterobifunctional with an activated ester and a cyanoethynyl group.
- Solubility : Highly soluble in aqueous solutions, which is advantageous for biological applications.
Antibody-Drug Conjugates (ADCs)
One of the primary applications of CBTF is in the development of ADCs. ADCs are targeted cancer therapies that combine antibodies with cytotoxic drugs. The stability of these conjugates is crucial for their efficacy.
- Stability Improvement : CBTF has been shown to provide superior stability compared to traditional maleimide-based conjugation methods. Studies indicate that ADCs prepared using CBTF exhibit enhanced stability in human blood plasma, which is critical for maintaining therapeutic levels of the drug over time .
Bioconjugation Techniques
CBTF serves as a versatile reagent for bioconjugation processes, particularly amine-to-thiol coupling reactions. This capability is vital for creating stable conjugates between proteins and other biomolecules.
- Heterobifunctional Reagent : The compound contains an activated ester group that reacts with amines and a thiol-reactive moiety that allows for selective coupling with thiols . This dual functionality enables researchers to design complex biomolecular assemblies.
Drug Development
In drug development, CBTF can be utilized for the synthesis of prodrugs and other therapeutic agents. Its ability to facilitate targeted delivery systems enhances the pharmacokinetic profiles of drugs.
- Prodrug Strategies : By incorporating CBTF into drug formulations, researchers can improve solubility and bioavailability, leading to more effective therapeutic outcomes .
Case Study 1: Stability of Antibody-Dye Conjugates
A study published in the Journal of Medicinal Chemistry demonstrated the use of CBTF in creating antibody-dye conjugates that exhibited remarkable stability compared to maleimide-derived counterparts. The results indicated that these conjugates maintained their integrity during circulation in human plasma, suggesting a potential for improved therapeutic efficacy .
Case Study 2: Enhanced Drug Conjugation Methods
Research highlighted in Molecular Pharmaceutics explored the effectiveness of CBTF in drug conjugation processes. The findings revealed that using CBTF resulted in more stable conjugates with reduced degradation rates, thereby enhancing the overall pharmacokinetics of the drugs involved .
Mechanism of Action
The mechanism of action of Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate involves its interaction with specific molecular targets. The cyanoethynyl group can participate in nucleophilic addition reactions, while the benzoyl and sulfonate groups can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
The following sections compare the compound’s properties, stability, and applications with maleimide-based linkers, disulfide re-bridging agents, and hydrophilic alternatives.
Maleimide-Based Linkers
Maleimide reagents, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and dibromomaleimide (DBM) , have been widely used for thiol conjugation. However, their conjugates suffer from instability in human serum due to retro-Michael reactions .
- Key Differences: Stability: Maleimide conjugates degrade in serum, whereas the APN group in Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate forms stable thioether bonds resistant to hydrolysis .
Table 1: Comparison with Maleimide-Based Linkers
Disulfide Re-Bridging Agents
Disulfide re-bridging methods, such as dibromopyridazinedione derivatives and dithioaryl(TCEP)pyridazinedione , target interchain cysteine residues to create stable ADCs with controlled drug-to-antibody ratios (DARs) .
- Key Differences: Conjugation Mechanism: Disulfide re-bridging involves bis-alkylation of reduced cysteine residues, whereas this compound directly couples amines to thiols . DAR Control: Disulfide re-bridging achieves precise DARs (e.g., 2 or 4), while the APN-based compound may require optimization for DAR consistency .
Table 2: Comparison with Disulfide Re-Bridging Agents
Hydrophilic Alternatives
Sodium 4-(maleimidomethyl)-1,3-dioxane-5-carbonyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate (MDTF) is a maleimide derivative with a 1,3-dioxane ring to improve hydrophilicity .
- Key Differences: Hydrophilicity: MDTF’s 1,3-dioxane increases water solubility compared to SMCC’s cyclohexane, but it retains maleimide’s instability . Functionality: this compound avoids maleimide entirely, combining stability with moderate hydrophilicity .
Table 3: Comparison with Hydrophilic Maleimide Derivatives
Biological Activity
Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluorobenzenesulfonate, commonly referred to as CBTF, is a heterobifunctional reagent that has garnered attention for its applications in bioconjugation, particularly in the preparation of antibody-drug conjugates (ADCs). This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, stability in biological systems, and applications in drug development.
Chemical Structure and Properties
CBTF has a molecular weight of 421.3 g/mol and features a 3-arylpropionitrile (APN) group. Its structure facilitates selective reactions with amines and thiols under mild conditions, making it suitable for various biological applications .
Amine-to-Thiol Coupling
CBTF is primarily used for amine-to-thiol coupling reactions. This process is crucial in developing stable antibody-drug conjugates. The coupling occurs through the formation of a covalent bond between the amine group of an antibody and the thiol group of a drug or payload. The APN moiety enhances the selectivity and efficiency of this reaction compared to traditional maleimide-based reagents .
Stability and Efficacy
One of the significant advantages of using CBTF over maleimide-based reagents is its superior stability in human blood plasma. Studies have demonstrated that conjugates formed using CBTF exhibit enhanced resistance to hydrolysis and other degradation processes that typically compromise therapeutic efficacy .
Table 1: Comparison of Stability Between CBTF and Maleimide-Based Conjugates
| Reagent Type | Stability in Blood Plasma | Applications |
|---|---|---|
| CBTF | High | Antibody-drug conjugates |
| Maleimide-based | Moderate | Antibody-drug conjugates |
Case Study: Antibody-Dye Conjugates
In one study, researchers utilized CBTF to prepare various antibody-dye conjugates. These conjugates demonstrated significantly improved stability profiles in plasma compared to their maleimide counterparts. The results indicated that CBTF could facilitate the development of more effective therapeutic agents by ensuring prolonged circulation times and reduced immunogenicity .
Applications in Drug Development
CBTF's unique properties make it an attractive candidate for use in:
- Antibody-Drug Conjugates (ADCs) : Enhancing the delivery and efficacy of chemotherapeutic agents.
- Bioconjugation Techniques : Facilitating the attachment of fluorescent dyes to antibodies for imaging purposes.
- Targeted Therapies : Improving the specificity and effectiveness of treatments by linking drugs directly to target proteins.
Q & A
Q. What is the role of CBTF in antibody-drug conjugate (ADC) synthesis, and how does it address stability issues associated with maleimide-based reagents?
CBTF is a heterobifunctional reagent enabling amine-to-thiol coupling in ADC synthesis. Unlike maleimides (e.g., SMCC), which form conjugates susceptible to plasma instability via retro-Michael reactions , CBTF utilizes a 3-arylpropionitrile (APN) group to create stable thioether bonds. This results in conjugates with >90% stability in human plasma over 7 days, compared to <50% for maleimide-based ADCs .
Q. What experimental parameters are critical for optimizing CBTF-mediated conjugation efficiency?
Key parameters include:
- pH : 8.0–9.0 (to maximize thiol reactivity without antibody denaturation).
- Molar ratio : CBTF:antibody ≈ 2:1 to avoid over-conjugation.
- Reaction time : 2–4 hours at 25°C.
- Buffer composition : Avoid amine-containing buffers (e.g., Tris) to prevent competition with the NHS ester. Excess reagent is removed via size-exclusion chromatography .
Q. How can researchers validate the purity and functionality of CBTF before conjugation?
Use reverse-phase HPLC (>98% purity), ¹H/¹⁹F NMR (to confirm APN and tetrafluorobenzenesulfonate groups), and HRMS (to verify molecular weight). Residual solvents (e.g., DMF) should be quantified via GC .
Advanced Research Questions
Q. How can researchers address contradictory data regarding CBTF’s stability in different biological matrices?
Contradictions may arise from differences in assay sensitivity (e.g., ELISA vs. LC-MS/MS) or matrix components (e.g., human vs. rodent plasma). To resolve this:
- Perform kinetic stability assays in human plasma (37°C, 7 days) with LC-MS/MS quantification of degradation products.
- Include maleimide-based conjugates (e.g., SMCC) as instability benchmarks.
- Use surface plasmon resonance (SPR) to assess target binding post-incubation .
Q. What analytical methods are recommended for characterizing CBTF-mediated conjugates?
- Hydrophobic interaction chromatography (HIC-HPLC) : Determines drug-to-antibody ratio (DAR) and homogeneity.
- Intact mass LC-MS : Confirms conjugate molecular weight and identifies side products (e.g., hydrolyzed CBTF).
- Ellman’s assay : Quantifies free thiols to assess conjugation efficiency.
- Stability studies : Monitor aggregation via size-exclusion HPLC (SEC-HPLC) .
Q. How does CBTF compare to next-generation disulfide rebridging strategies in ADC development?
Q. What structural features of CBTF contribute to its improved stability over maleimide linkers?
- APN group : Forms Z-isomers upon thiol addition, which are thermodynamically stabilized by conjugation with electron-withdrawing fluorines.
- Tetrafluorobenzenesulfonate : Enhances water solubility and stabilizes the transition state during coupling.
- NHS ester : Enables efficient amine targeting under mild conditions (pH 7.4–8.5) .
Q. How can researchers optimize CBTF-based conjugation for pH-sensitive payloads?
Use a two-step protocol :
- Payload activation : React CBTF with amine-containing payloads at pH 7.4 (to minimize hydrolysis).
- Antibody conjugation : Add activated payload to reduced antibodies at pH 8.3. Monitor reaction kinetics via stopped-flow spectroscopy to identify optimal time windows .
Methodological Considerations
- Stability Testing : Incubate conjugates in 50% human plasma at 37°C for 7 days. Analyze via SEC-HPLC and HIC-HPLC to quantify aggregation and payload loss .
- In Vivo Correlation : Use murine models to compare plasma half-life (t½) of CBTF vs. maleimide conjugates. CBTF typically shows 2–3× longer t½ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
